Cas no 2227684-75-3 ((1R)-2-amino-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol)

(1R)-2-amino-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol is a chiral amino alcohol derivative featuring an imidazole moiety, which confers unique reactivity and coordination properties. The compound’s stereospecific (1R) configuration enhances its utility in asymmetric synthesis, particularly as a ligand or building block for pharmaceuticals and catalysts. Its structural combination of an amino group and a hydroxyl group adjacent to the imidazole ring allows for versatile functionalization and chelation potential. The ethyl substitution on the imidazole nitrogen improves stability and solubility in organic media. This compound is valuable in medicinal chemistry and organocatalysis due to its ability to influence enantioselectivity in synthetic transformations.
(1R)-2-amino-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol structure
2227684-75-3 structure
Product Name:(1R)-2-amino-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol
CAS No:2227684-75-3
MF:C7H13N3O
MW:155.197621107101
CID:6290545
PubChem ID:96128282
Update Time:2025-10-17

(1R)-2-amino-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1R)-2-amino-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol
    • 2227684-75-3
    • EN300-1777674
    • Inchi: 1S/C7H13N3O/c1-2-10-4-3-9-7(10)6(11)5-8/h3-4,6,11H,2,5,8H2,1H3/t6-/m1/s1
    • InChI Key: HMIYZUVEGRCVCV-ZCFIWIBFSA-N
    • SMILES: O[C@H](CN)C1=NC=CN1CC

Computed Properties

  • Exact Mass: 155.105862047g/mol
  • Monoisotopic Mass: 155.105862047g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 120
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.4
  • Topological Polar Surface Area: 64.1Ų

(1R)-2-amino-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol Pricemore >>

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Additional information on (1R)-2-amino-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol

Professional Introduction of (1R)-2-amino-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol

The compound (1R)-2-amino-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol is a unique molecule that has garnered significant attention in the field of biomedical research due to its potential applications in pharmacology, neuroscience, and drug development. This compound, also referred to by its CAS Registry Number 2227684-75-3, exhibits a complex structure that combines elements of amino alcohols and imidazole derivatives, making it a promising candidate for exploring various biological interactions.

The molecule's backbone consists of an ethan-1-ol moiety with a 2-amino group, which introduces both hydroxyl and amino functionalities. This dual functionality makes the compound particularly interesting for biochemical studies, as it can participate in multiple types of molecular interactions, including hydrogen bonding, ion-dipole interactions, and amide formation. Additionally, the presence of an imidazole ring further enhances its versatility, as imidazoles are known to play crucial roles in enzymatic catalysis, ligand binding, and drug design.

Recent studies have highlighted the potential of (1R)-2-amino-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol as a scaffold for peptide mimetics. Its structure resembles certain motifs found in natural neuropeptides, which are responsible for transmitting signals between neurons. This similarity suggests that the compound could be utilized to study neurotransmitter release, synaptic plasticity, and central nervous system (CNS) disorders. Furthermore, its imidazole moiety provides a platform for potential chemical modifications, enabling researchers to tailor the molecule's properties for specific applications.

Another area of interest lies in the compound's ability to act as a chiral ligand. The (1R) configuration at the amino-bearing carbon introduces asymmetry, which is critical for achieving enantiomeric excess in asymmetric synthesis. This property makes the molecule valuable in the development of enantioselective drugs, where the stereochemistry of the compound plays a pivotal role in determining its biological activity and therapeutic efficacy.

Recent advancements in crystallography and computational chemistry have allowed researchers to gain deeper insights into the molecular interactions of (1R)-2-amino-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol. For instance, studies using X-ray diffraction have revealed how the hydroxyl and amino groups can form specific hydrogen bonds with target proteins, which is essential for designing bioactive compounds. Additionally, molecular docking experiments have demonstrated the compound's potential to bind to key residues in enzymes, such as serine-threonine kinases, which are implicated in various diseases including cancer and inflammation.

The imidazole ring in the structure also serves as a platform for functionalization. By introducing various substituents, researchers can modulate the compound's hydrophobicity, pKa, and binding affinity to achieve desired biological effects. This flexibility is particularly advantageous in drug design, where fine-tuning a molecule's properties often leads to improved therapeutic outcomes.

Moreover, the compound's amino alcohol backbone makes it a potential candidate for bioconjugation reactions. Such reactions are widely used in biotechnology and nanomedicine to create targeted delivery systems or imaging agents. For example, the amino group can be functionalized with biotin, fluorescent tags, or polyethylene glycol (PEG) chains, enabling precise control over the molecule's solubility, targetability, and retention time in biological systems.

Recent research has also explored the compound's role in membrane protein interactions. Membrane proteins, such as ion channels and receptor tyrosine kinases (RTKs), are critical for numerous cellular processes and are often targets for therapeutic intervention. The ability of (1R)-2-amino-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol to interact with these proteins could open new avenues for treating diseases characterized by dysfunctional ion channels or aberrant signaling pathways.

Finally, the compound's unique combination of functional groups and stereochemistry makes it an excellent candidate for combinatorial chemistry approaches. By generating libraries of structurally diverse derivatives, researchers can systematically evaluate how changes in the molecule's structure affect its biological activity, thereby accelerating the discovery of novel therapeutic agents.

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